Phoshorinane
Description
Properties
CAS No. |
4743-40-2 |
|---|---|
Molecular Formula |
C5H11P |
Molecular Weight |
102.11 g/mol |
IUPAC Name |
phosphinane |
InChI |
InChI=1S/C5H11P/c1-2-4-6-5-3-1/h6H,1-5H2 |
InChI Key |
VXTFGYMINLXJPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCPCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phoshorinane is compared below with two structurally related phosphorus heterocycles: phospholane (five-membered ring) and phosphabenzene (aromatic six-membered ring).
Phospholane (C₄H₈P)
- Structural Differences :
- Phospholane features a five-membered ring with one phosphorus atom, resulting in higher ring strain compared to this compound.
- Smaller ring size increases steric crowding near the phosphorus center.
- Electronic Properties: Phospholane is a stronger σ-donor (Tolman electronic parameter, TEP ≈ 2055 cm⁻¹) due to reduced P–C bond angles, enhancing electron density donation to metals . Less π-accepting ability compared to aromatic phosphabenzene.
- Applications :
Phosphabenzene (C₅H₅P)
- Structural Differences: Aromatic six-membered ring with delocalized π-electrons, unlike non-aromatic this compound. Planar geometry enables conjugation, altering electronic properties.
- Electronic Properties: Weaker σ-donor (TEP ≈ 2090 cm⁻¹) but stronger π-acceptor due to aromaticity. Enhanced metal-to-ligand backdonation stabilizes electron-poor metal centers .
- Applications: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) where π-backdonation is critical. Limited thermal stability compared to saturated this compound.
Data Table: Comparative Properties of this compound and Analogues
| Property | This compound | Phospholane | Phosphabenzene |
|---|---|---|---|
| Ring Size | 6-membered | 5-membered | 6-membered (aromatic) |
| TEP (cm⁻¹) | ~2070 (estimated) | ~2055 | ~2090 |
| σ-Donor Strength | Moderate | Strong | Weak |
| π-Acceptor Strength | Low | Low | High |
| Thermal Stability | High | Moderate | Low |
| Key Applications | Asymmetric catalysis | Hydrogenation | Cross-coupling |
Notes: TEP (Tolman Electronic Parameter) inversely correlates with σ-donor strength. Data inferred from ligand reactivity trends .
Functional Comparison with Non-Phosphorus Ligands
While structurally unique, this compound is functionally comparable to N-heterocyclic carbenes (NHCs) and bipyridine ligands :
- NHCs: Stronger σ-donors (TEP ≈ 2020–2040 cm⁻¹) but lack tunable steric bulk. Superior in stabilizing high-oxidation-state metals.
- Bipyridine: Weaker σ-donors (TEP ≈ 2120 cm⁻¹) but excel as π-acceptors in photoredox catalysis.
Preparation Methods
Synthesis from Hydroxyphosphorinane and PCl₅
Chlorophosphorinane intermediates are pivotal in phoshorinane synthesis. Hydroxyphosphorinane (R)-15 reacts with phosphorus pentachloride (PCl₅) under anhydrous conditions to yield chlorophosphorinane (R)-11 (Scheme 1). This method produces the target compound in low yields (~30%) due to competing side reactions, necessitating iterative crystallization for purification. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chloride.
Reaction Conditions
- Temperature : 0–5°C (exothermic reaction)
- Solvent : Dichloromethane
- Workup : Aqueous NaHCO₃ wash, rotary evaporation
Steric effects from the phosphorinane’s chair conformation influence reactivity, with axial substituents slowing the substitution rate.
Phencydiol and POCl₃ Condensation
An alternative route involves condensing (R)-phencydiol (R)-16 with phosphoryl chloride (POCl₃). This one-pot reaction forms chlorophosphorinane (R)-11 through a two-step mechanism: initial esterification followed by cyclization (Scheme 2). The method achieves higher yields (45–50%) compared to PCl₅ but requires strict moisture exclusion.
Key Steps
- Esterification : POCl₃ reacts with phencydiol’s hydroxyl groups at 25°C.
- Cyclization : Heating to 80°C promotes intramolecular nucleophilic attack, forming the six-membered ring.
Chlorination of Hydrogen-Phosphorinane
Hydrogen-phosphorinane (R)-17 undergoes quantitative conversion to chlorophosphorinane (R)-11 using carbon tetrachloride (CCl₄) and triethylamine (Et₃N) (Scheme 3). This method is preferred for scalability, producing near-stoichiometric yields within minutes.
Mechanistic Insight
Et₃N deprotonates hydrogen-phosphorinane, generating a phosphide intermediate that attacks CCl₄. The reaction’s stereospecificity ensures retention of configuration at phosphorus, confirmed by ³¹P NMR.
Organometallic Approaches
Organolithium reagents react with halophosphines to construct this compound derivatives. For example, bis(diethylamino)alkylphosphine (6) reacts with ephedrine to form oxazaphospholidine borane complexes, which undergo stereoselective ring-opening with organolithium reagents (Scheme 4). Subsequent methanolysis and deprotection yield chiral phoshorinanes with >90% enantiomeric excess.
Advantages
- Stereocontrol : Axial chirality is transferred from ephedrine to phosphorus.
- Functional Group Tolerance : Borane protection prevents oxidation during synthesis.
Comparative Analysis of Methods
| Method | Starting Material | Yield | Reaction Time | Stereochemical Control |
|---|---|---|---|---|
| PCl₅ with (R)-15 | Hydroxyphosphorinane | 30% | 12 h | Low |
| POCl₃ with (R)-16 | Phencydiol | 45–50% | 24 h | Moderate |
| CCl₄ with (R)-17 | Hydrogen-phosphorinane | >95% | 10 min | High |
| Organolithium reaction | Bis(diethylamino)phosphine | 70% | 48 h | High |
Key Observations
- Efficiency : Chlorination of hydrogen-phosphorinane (Method 2.3) outperforms others in yield and speed.
- Stereoselectivity : Organometallic methods (Method 2.4) enable precise chirality transfer.
- Scalability : POCl₃ condensation (Method 2.2) balances yield and practicality for industrial applications.
Research Outcomes and Mechanistic Insights
Conformational Effects on Reactivity
X-ray crystallography confirms that the phenyl-substituted phosphorinane adopts a chair conformation with equatorial substituents (Fig. 1). This geometry directs nucleophilic attack to the axial position, favoring inversion at phosphorus. For example, amine substitution at chlorophosphorinane (R)-11 proceeds with stereoinversion, verified by NOE correlations.
Kinetic vs. Thermodynamic Control
Competing pathways in PCl₅-mediated synthesis (Method 2.1) lead to byproducts. At low temperatures (–10°C), kinetic control favors monochlorinated products, while elevated temperatures (25°C) promote dichlorination.
Catalytic Applications
This compound’s electron-donating ability enhances catalytic activity in cross-coupling reactions. Palladium complexes with this compound ligands show turnover numbers (TON) exceeding 10⁴ in Suzuki-Miyaura couplings, attributed to strong Pd–P bond formation.
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